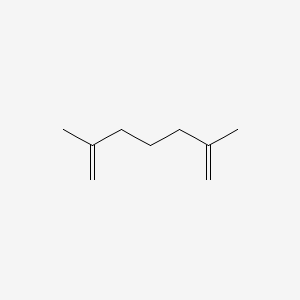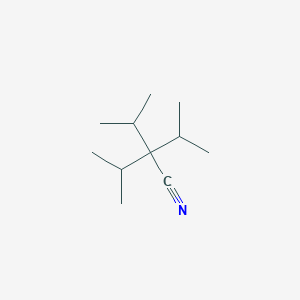
3,5-Dimethyl-2-pentylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-2-pentylpyrazine is an organic compound with the molecular formula C11H18N2. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds. This compound is known for its distinct aroma and is often found in various natural sources, including certain foods and beverages .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-pentylpyrazine typically involves the reaction of appropriate aldehydes or ketones with ammonia or amines under controlled conditions. One common method is the cyclization of 2,5-dimethyl-3-pentanone with ammonia, followed by alkylation to introduce the pentyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-2-pentylpyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrazines.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of substituted pyrazines .
Applications De Recherche Scientifique
3,5-Dimethyl-2-pentylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its role in the chemical communication of certain insects, such as ants.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used as a flavoring agent in the food and beverage industry due to its distinct aroma.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-2-pentylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to receptors and enzymes, modulating their activity. For example, in insects, it acts as a pheromone, influencing behavior and communication .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethyl-3-n-pentylpyrazine: Similar in structure but differs in the position of the pentyl group.
3,6-Dimethyl-2,5-pyrazinedicarboxylic acid 1-octen-3-yl ester: Another pyrazine derivative with different functional groups.
Uniqueness
3,5-Dimethyl-2-pentylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a pheromone in certain insect species and its use as a flavoring agent highlight its versatility and importance .
Propriétés
Numéro CAS |
50888-62-5 |
|---|---|
Formule moléculaire |
C11H18N2 |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
3,5-dimethyl-2-pentylpyrazine |
InChI |
InChI=1S/C11H18N2/c1-4-5-6-7-11-10(3)13-9(2)8-12-11/h8H,4-7H2,1-3H3 |
Clé InChI |
JHECZRZZPVHFGJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=NC=C(N=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


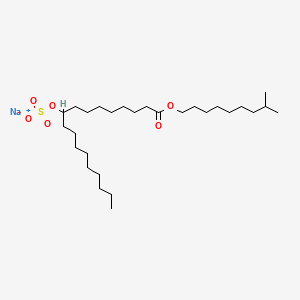
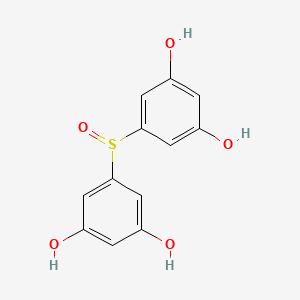
![2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide](/img/structure/B13762867.png)

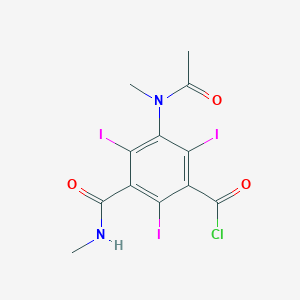
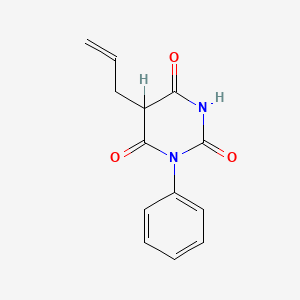
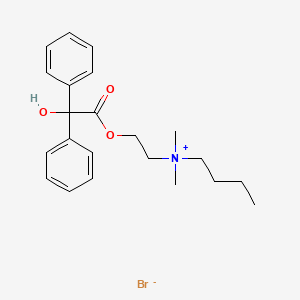
![3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13762891.png)
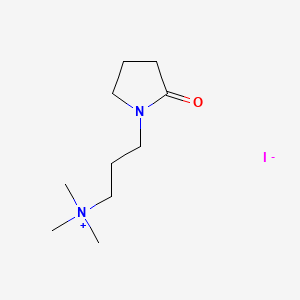
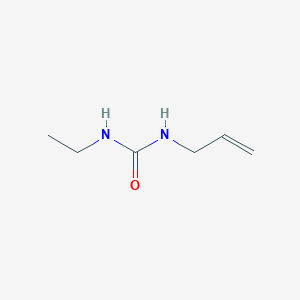

![1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine](/img/structure/B13762918.png)
